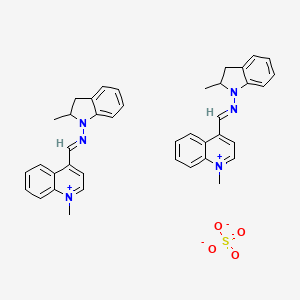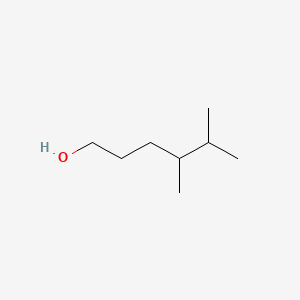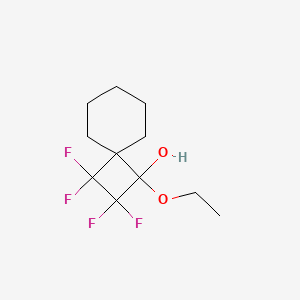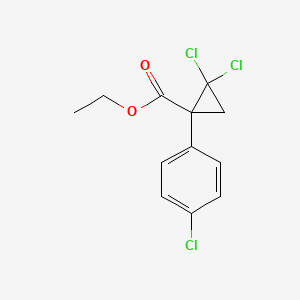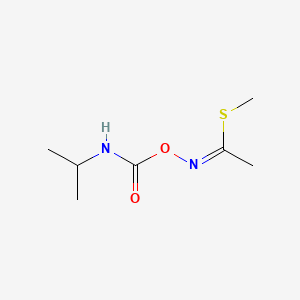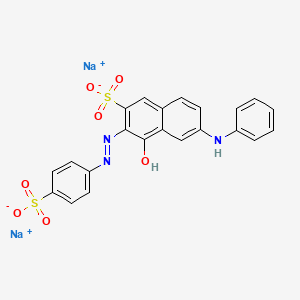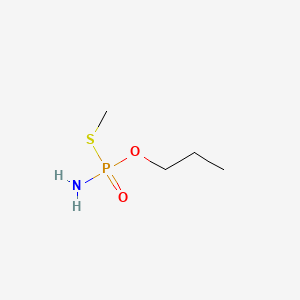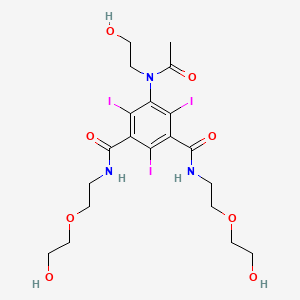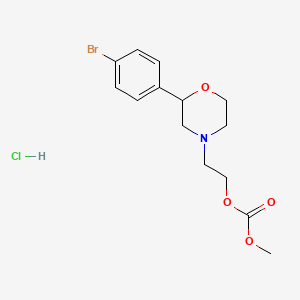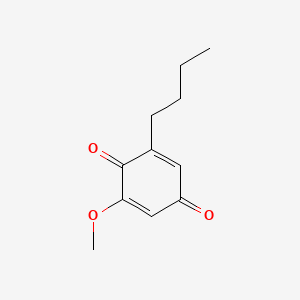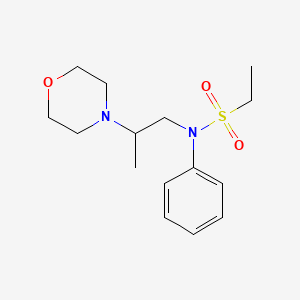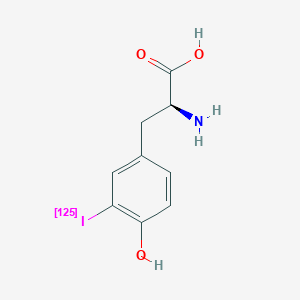
4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate is a chemical compound with the molecular formula C22H45N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting product is then reacted with ethylamine to introduce the ethylamine group. Finally, the acetate salt is formed by reacting the compound with acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo substitution reactions where the ethylamine or heptadecyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecyl and ethylamine groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethylamine group.
2-Heptadecyl-2-imidazoline: Another derivative with a similar backbone but different functional groups.
1-Decyl-3-methylimidazolium chloride: An imidazole derivative with different alkyl groups.
Uniqueness
4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94138-74-6 |
|---|---|
Molecular Formula |
C22H45N3.C2H4O2 C24H49N3O2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C22H45N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h2-21,23H2,1H3;1H3,(H,3,4) |
InChI Key |
XIWIMXRMUAVBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Related CAS |
94138-74-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



